molecular formula C15H17NO B14198783 2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one CAS No. 922171-24-2

2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one

Cat. No.: B14198783
CAS No.: 922171-24-2
M. Wt: 227.30 g/mol
InChI Key: CYQQSTOWJZLHAQ-UHFFFAOYSA-N
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Description

2-Methyl-7-phenyl-2-azaspiro[44]non-7-en-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. For example, the reaction of this compound with a base such as sodium hydride can lead to the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

922171-24-2

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-methyl-8-phenyl-2-azaspiro[4.4]non-7-en-1-one

InChI

InChI=1S/C15H17NO/c1-16-10-9-15(14(16)17)8-7-13(11-15)12-5-3-2-4-6-12/h2-7H,8-11H2,1H3

InChI Key

CYQQSTOWJZLHAQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CC=C(C2)C3=CC=CC=C3

Origin of Product

United States

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